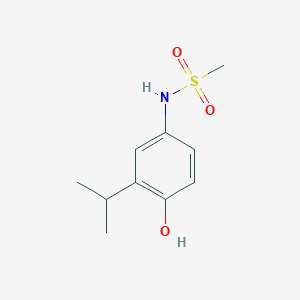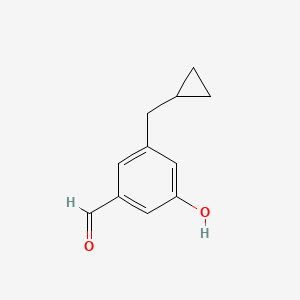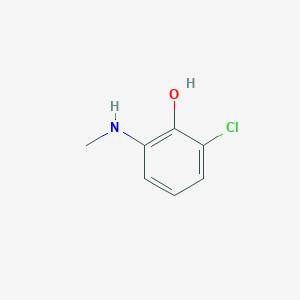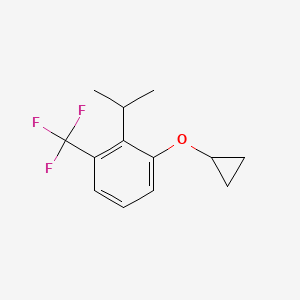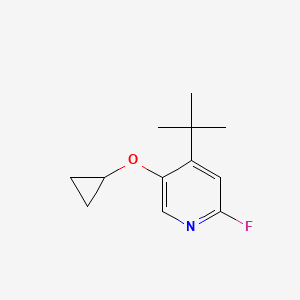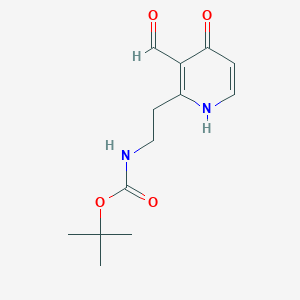
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate typically involves the following steps:
Formylation of Pyridine: The starting material, 2-hydroxypyridine, undergoes formylation to introduce the formyl group at the 3-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Protection of Hydroxyl Group: The hydroxyl group at the 4-position is protected using tert-butyl dimethylsilyl chloride (TBSCl) in the presence of imidazole to form the TBS-protected intermediate.
Carbamate Formation: The protected intermediate is then reacted with tert-butyl chloroformate (Boc2O) to introduce the tert-butyl carbamate group.
Deprotection: Finally, the TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: 2-(3-carboxy-4-hydroxypyridin-2-YL)ethylcarbamate.
Reduction: 2-(3-hydroxymethyl-4-hydroxypyridin-2-YL)ethylcarbamate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学的研究の応用
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carbamate moiety may also play a role in stabilizing the compound’s interaction with its target.
類似化合物との比較
- Tert-butyl 2-(3-formyl-2-hydroxypyridin-4-YL)ethylcarbamate
- Tert-butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate
Comparison:
- Structural Differences: The position of the formyl and hydroxyl groups on the pyridine ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties: Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate’s specific arrangement of functional groups provides unique opportunities for chemical modifications and applications in various fields .
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
tert-butyl N-[2-(3-formyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-6-4-10-9(8-16)11(17)5-7-14-10/h5,7-8H,4,6H2,1-3H3,(H,14,17)(H,15,18) |
InChIキー |
MJKPUVVJSCKXSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC1=C(C(=O)C=CN1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



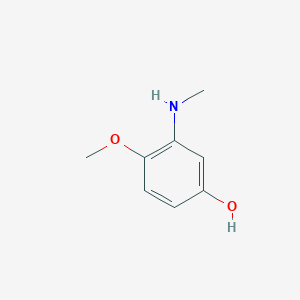
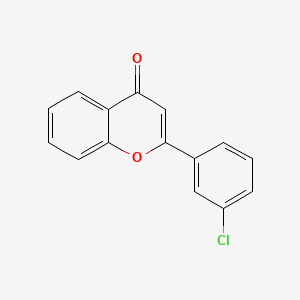
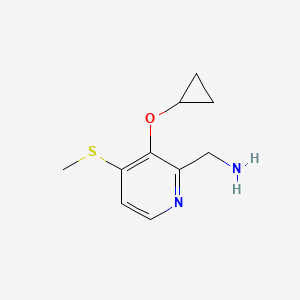
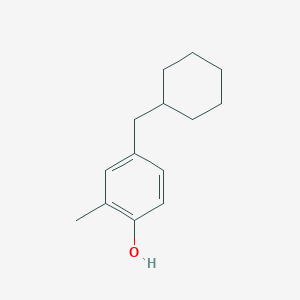

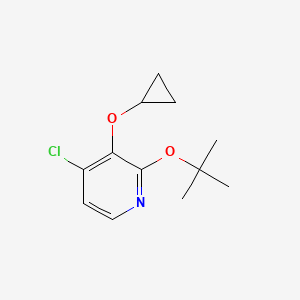
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)

